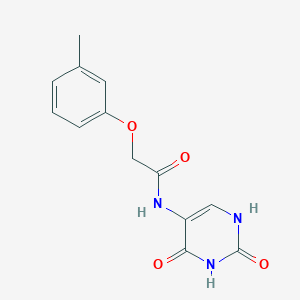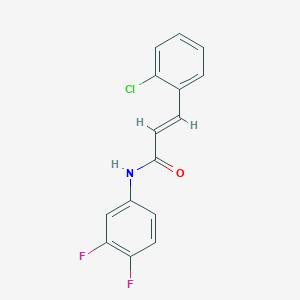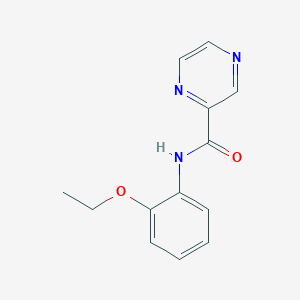![molecular formula C18H13BrO2 B5865519 2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B5865519.png)
2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde is an organic compound with the molecular formula C17H13BrO It is a derivative of naphthalene, substituted with a bromophenyl group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde typically involves the reaction of 3-bromophenylmethanol with 2-hydroxy-1-naphthaldehyde. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an ether linkage between the bromophenylmethanol and the naphthaldehyde moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-[(3-Bromophenyl)methoxy]naphthalene-1-carboxylic acid.
Reduction: 2-[(3-Bromophenyl)methoxy]naphthalene-1-methanol.
Substitution: 2-[(3-Aminophenyl)methoxy]naphthalene-1-carbaldehyde (if amine is the nucleophile).
科学研究应用
2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic aldehydes and ethers.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The bromophenyl group can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-Methoxynaphthalene: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.
3-Bromophenylmethanol: Lacks the naphthalene moiety, limiting its applications in aromatic chemistry.
Naphthalene-1-carbaldehyde: Lacks both the bromophenyl and methoxy groups, making it less versatile in synthetic applications.
Uniqueness
2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde is unique due to the presence of both the bromophenyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and related fields.
属性
IUPAC Name |
2-[(3-bromophenyl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-15-6-3-4-13(10-15)12-21-18-9-8-14-5-1-2-7-16(14)17(18)11-20/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAUYOVTSHSULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B5865457.png)

![N-[(3-cyanophenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5865473.png)
![4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE](/img/structure/B5865488.png)



![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5865535.png)

![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)

